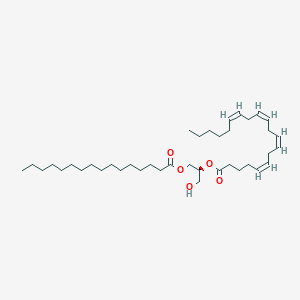

1-Palmitoyl-2-arachidonoyl-sn-glycerol

Description

DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as diacylglycerol(16:0/20:4) or DAG(16:0/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:3(5Z, 8Z, 11Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway.

Properties

Molecular Formula |

C39H68O5 |

|---|---|

Molecular Weight |

617 g/mol |

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,37,40H,3-10,12,14-16,19,21,23-25,27,29-36H2,1-2H3/b13-11-,18-17-,22-20-,28-26-/t37-/m0/s1 |

InChI Key |

YJEMDFYSDGNQNM-NDUZERMISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

1-Palmitoyl-2-arachidonoyl-sn-glycerol: Metabolic Nexus and Signaling Effector

[1][2][3]

Executive Summary

1-Palmitoyl-2-arachidonoyl-sn-glycerol (16:0/20:4 DAG, hereafter referred to as PAG ) is a bioactive lipid second messenger distinct from its canonical counterpart, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).[1][2][3] While SAG is the primary output of phosphoinositide (PI) hydrolysis, PAG is predominantly generated via the hydrolysis of phosphatidylcholine (PC). This structural distinction dictates its spatiotemporal signaling profile: PAG signaling is often sustained, regulating long-term cellular processes such as differentiation and inflammation, whereas SAG drives rapid, transient responses.[2][3]

This guide dissects the biological function of PAG, its role as a precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG), and the critical experimental methodologies required to study it without artifactual isomerization.

Molecular Architecture & Physicochemical Properties[1][2]

The biological specificity of PAG arises from its acyl chain composition. The sn-1 palmitoyl group (16:0) confers specific membrane packing properties, while the sn-2 arachidonoyl group (20:[1][2][3]4) is the functional warhead for downstream signaling and eicosanoid production.

Structural Significance[1][2]

-

PKC Activation: The C1 domain of Protein Kinase C (PKC) requires a DAG with specific stereochemistry (sn-1,2) and hydrophobicity. PAG binds the C1 domain with high affinity, recruiting cytosolic PKC to the membrane.

-

Acyl Migration (The "Researcher’s Trap"): A critical physicochemical property of PAG is its thermodynamic instability. The sn-2 arachidonoyl group spontaneously migrates to the sn-3 position, forming 1-palmitoyl-3-arachidonoyl-sn-glycerol (1,3-DAG).[1][2][3] 1,3-DAG is biologically inactive against PKC. [1][2][3]

-

Implication: Experimental protocols must minimize time in protic solvents and exposure to silica gel to prevent false negatives in activity assays.

-

Biosynthesis and Metabolic Flux

Unlike SAG, which is rapidly cycled via the PI cycle, PAG production is often coupled to the "PC Cycle" involving PC-specific Phospholipase C (PC-PLC) or the sequential action of Phospholipase D (PLD) and Phosphatidic Acid Phosphohydrolase (PAP/Lipin).

The PC-Derived Signaling Axis[1][2][3]

-

PC-PLC Pathway: Direct hydrolysis of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) yields PAG.[1][2][3]

-

PLD/PAP Pathway: PLD hydrolyzes PC to Phosphatidic Acid (PA), which is then dephosphorylated by Lipin proteins to yield PAG. This pathway is critical in sustained PKC activation observed in T-cell activation and tumorigenesis.[1][2]

Figure 1: Metabolic generation of PAG versus SAG. Note the distinct upstream origins (PC vs PI) which dictate the temporal dynamics of downstream PKC activation.

Signal Transduction Mechanisms

Protein Kinase C (PKC) Activation

PAG acts as a molecular "glue," stabilizing the interaction between the C1 domain of PKC and the plasma membrane.

-

Mechanism: The sn-1,2-DAG moiety inserts into the membrane bilayer, exposing the carbonyl oxygens.[1][2][3] These coordinate with cytosolic PKC, removing the pseudosubstrate autoinhibition.

-

Specificity: PAG is particularly effective at activating PKCα, PKCδ, and PKCε .[3] The presence of the arachidonoyl tail increases membrane fluidity in the microdomain, potentially enhancing kinase lateral mobility.

The Endocannabinoid Connection (2-AG Synthesis)

PAG is a direct precursor to 2-Arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system.[1][2]

-

Enzyme: Diacylglycerol Lipase (DAGL)

andngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Reaction: Hydrolysis of the sn-1 palmitoyl ester.[2]

-

Biological Context: While SAG is the canonical neuronal precursor, PAG serves as the primary 2-AG source in non-neuronal tissues (e.g., immune cells) where PC turnover is high.

TRP Channel Modulation

PAG directly activates TRPC3, TRPC6, and TRPC7 channels independently of PKC. This mechanical-chemical coupling allows PAG to regulate calcium influx directly.[1][2][3]

Experimental Methodologies

Handling & Storage (Critical)

Failure to prevent acyl migration is the #1 cause of experimental error with PAG.

| Parameter | Protocol Standard | Reason |

| Solvent | Chloroform or Hexane (Aprotic) | Protic solvents (Methanol/Ethanol) catalyze 1,2 -> 1,3 isomerization.[1][2][3] |

| Temperature | -80°C (Storage) | Migration is thermodynamically favorable; heat accelerates it.[1][2] |

| Vessels | Glass (Silanized preferred) | Plasticizers can contaminate; silica glass surfaces can catalyze isomerization if not neutral. |

| Thawing | On ice, use immediately | Minimizes time in liquid phase where migration occurs. |

Quantitative Analysis: LC-MS/MS

Distinguishing PAG (1,2-isomer) from its inactive breakdown product (1,3-isomer) requires chromatographic resolution.[1][2][3]

Protocol Summary:

-

Extraction: Modified Bligh-Dyer. Crucial: Use ice-cold solvents and add 0.1M HCl to the aqueous phase to inhibit lipase activity, but neutralize quickly to prevent acid-catalyzed isomerization.[1][2][3]

-

LC Separation:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[3]

-

Mobile Phase: Isocratic elution is often preferred for isomer separation.[2] Acetonitrile/Isopropanol gradients can be used.[2]

-

Differentiation: The 1,3-isomer typically elutes later than the 1,2-isomer on C18 columns due to slightly higher hydrophobicity (better packing).[1][2][3]

-

-

MS Detection:

-

Mode: Positive ESI.[2]

-

Transitions (MRM): Monitor the loss of the palmitoyl or arachidonoyl head group.

-

Ammonium Adducts:

are often more stable than protonated ions for DAGs.

-

In Vitro PKC Assay

To verify biological activity of synthesized or isolated PAG:

-

Lipid Micelles: PAG is insoluble in water. It must be sonicated into mixed micelles using Phosphatidylserine (PS) and Triton X-100.

-

Ratio: 20 mol% PAG : 80 mol% PS.[2]

-

-

Reaction: Incubate with recombinant PKC, ATP-

- -

Readout: Scintillation counting of phosphorylated peptide.

References

-

Mechanism of PKC Activation

- Newton, A. C. (2018). Protein kinase C: perfectly balanced. Critical Reviews in Biochemistry and Molecular Biology.

-

DAG Lipase and 2-AG Biosynthesis

-

Bisogno, T., et al. (2003).[3] Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling in the brain. Journal of Cell Biology.

-

-

PC-PLC vs PI-PLC Pathways

-

Adibhatla, R. M., & Hatcher, J. F. (2008).[3] Phospholipase C and D in cerebral ischemia. Journal of Neuroscience Research.

-

-

LC-MS/MS Analysis of DAG Isomers

-

Lee, J. C., et al. (2012).[3] Separation and quantification of diacylglycerol isomers by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.

-

-

TRP Channel Activation by DAG

Sources

- 1. PC(16:0/20:4(5Z,8Z,11Z,14Z)) | C44H80NO8P | CID 10747814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]

The Gatekeeper of Endocannabinoid Signaling: A Technical Deep Dive into 1-Palmitoyl-2-arachidonoyl-sn-glycerol

Executive Summary

1-Palmitoyl-2-arachidonoyl-sn-glycerol (hereafter referred to as 1-Pal-2-Ara-DAG ) is not merely a structural lipid; it is the rate-limiting metabolic checkpoint for the synthesis of 2-Arachidonoylglycerol (2-AG) , the central nervous system's most abundant endocannabinoid.[1]

While 2-AG receives the majority of research focus as the primary ligand for CB1 and CB2 receptors, its physiological availability is strictly governed by the "on-demand" hydrolysis of 1-Pal-2-Ara-DAG by Diacylglycerol Lipases (DAGL

This guide provides a comprehensive technical analysis of 1-Pal-2-Ara-DAG, focusing on its biosynthetic role, the critical challenge of acyl migration during analysis, and validated protocols for its quantification and pharmacological modulation.

Part 1: The Biochemistry of "On-Demand" Signaling

Structural Specificity: The sn-2 Position

The biological potency of the endocannabinoid system relies on the precise positioning of arachidonic acid (AA). In 1-Pal-2-Ara-DAG, the arachidonyl moiety is esterified at the sn-2 position of the glycerol backbone.[2] This is non-negotiable for ECS signaling because DAGL is sn-1 specific .

-

Enzyme: Diacylglycerol Lipase (DAGL

/ -

Mechanism: DAGL hydrolyzes the ester bond at the sn-1 position (removing palmitic acid).

-

Result: The remaining molecule is 2-Arachidonoylglycerol (2-AG).[1][2][3]

If the precursor were sn-1-arachidonoyl-2-palmitoyl-glycerol, DAGL activity would liberate arachidonic acid immediately, failing to produce the endocannabinoid ligand. Thus, the upstream generation of 1-Pal-2-Ara-DAG by Phospholipase C (PLC) determines the fidelity of the signal.

The Canonical Signaling Cascade

The synthesis of 1-Pal-2-Ara-DAG is triggered by postsynaptic depolarization or Gq-coupled GPCR activation (e.g., mGluR1/5, M1/M3 muscarinic receptors).

The Pathway Logic:

-

Stimulus: Neurotransmitter binding causes calcium influx.

-

Hydrolysis: PLC

hydrolyzes membrane Phosphatidylinositol 4,5-bisphosphate (PIP2). -

Generation: This yields IP3 and the specific DAG species: 1-Pal-2-Ara-DAG .

-

Activation: DAGL

(anchored postsynaptically) converts this DAG into 2-AG. -

Signaling: 2-AG travels retrogradely to presynaptic CB1 receptors.[1]

Figure 1: The canonical biosynthetic cascade showing 1-Palmitoyl-2-arachidonoyl-sn-glycerol as the obligatory intermediate between membrane lipids and endocannabinoid signaling.

Part 2: Technical Challenges – The Isomerization Trap

The Thermodynamic Drift

The most significant error source in researching 1-Pal-2-Ara-DAG (and 2-AG) is acyl migration . In aqueous or protic solvents, the arachidonyl group at sn-2 will spontaneously migrate to the sn-3 position (forming 1,3-DAG) or sn-1 position (forming 1-AG from 2-AG).

-

1,2-DAG (Active Precursor)

1,3-DAG (Inactive Isomer) -

Equilibrium: Shifts heavily toward the thermodynamically more stable 1,3-isomer (approx 1:9 ratio).

-

Consequence: 1,3-DAG is not a substrate for DAGL to produce 2-AG. If your extraction protocol allows isomerization, you will artificially deplete the measured precursor pool and underestimate the system's capacity.

Prevention Protocol

To maintain sample integrity, strict adherence to the "Cold & Aprotic" rule is required:

-

Temperature: All steps must be performed on ice or at 4°C.

-

Solvents: Avoid methanol/water mixtures for prolonged periods. Use Chloroform/Acetonitrile or Toluene for storage.

-

Glassware: Use silanized glass to prevent surface-catalyzed migration.

Part 3: Analytical Quantification (LC-MS/MS)

Quantifying 1-Pal-2-Ara-DAG requires targeted lipidomics. Unlike generic DAG analysis, we must distinguish the specific acyl chain composition.

Extraction Methodology (Modified Folch)

-

Step 1: Homogenize tissue in ice-cold Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

-

Step 2: Add internal standard (e.g., d5-1,2-dipalmitoyl-glycerol).

-

Step 3: Phase separation with ice-cold water. Centrifuge at 4°C.

-

Step 4: Collect organic (lower) phase. Evaporate under Nitrogen stream (do not use heat).

-

Step 5: Reconstitute in Acetonitrile/Isopropanol (50:50).

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).

Ionization: ESI Positive Mode (Ammonium adducts

Targeted Transitions Table:

| Analyte | Precursor Ion | Product Ion | ID Logic |

| 1-Pal-2-Ara-DAG | 634.5 | 303.2 | Loss of Palmitic Acid / Formation of Arachidonoyl cation |

| 1-Pal-2-Ara-DAG | 634.5 | 239.2 | Loss of Arachidonic Acid / Formation of Palmitoyl cation |

| 1-Pal-2-Ara-DAG | 634.5 | 313.3 | Neutral loss of Arachidonic Acid |

| d5-DAG (IS) | Variable | Variable | Matches specific IS used |

Note: The exact transition depends on whether you monitor the acylium ion (RCO+) or the neutral loss fragment. The acylium ion (303.2 for AA) is highly specific.

Figure 2: Validated quantification workflow emphasizing the prevention of acyl migration (Cold/No Heat).

Part 4: Pharmacological Modulation

Drug development focuses on the DAGL enzymes to modulate 2-AG levels without the psychotropic side effects of direct CB1 agonists.

DAGL Inhibitors

Inhibiting the conversion of 1-Pal-2-Ara-DAG to 2-AG is a strategy to reduce excessive endocannabinoid signaling (e.g., in obesity or addiction) or to study the pathway's kinetics.

-

DO34: A potent, selective, serine hydrolase inhibitor for DAGL

/-

Effect: Causes a massive accumulation of 1-Pal-2-Ara-DAG (substrate) and a depletion of 2-AG (product).

-

-

RHC-80267: An older, less specific lipase inhibitor.

-

Orlistat: While a lipase inhibitor, it has off-target effects and is less suitable for specific ECS modulation.

Experimental Validation

To prove a drug targets this pathway, one must measure the Substrate/Product Ratio :

-

Successful Inhibition: The ratio decreases significantly (Substrate accumulates, Product drops).

References

-

Sugiura, T., et al. (1995). "2-Arachidonoylglycerol: a possible endogenous cannabinoid receptor ligand in brain."[3] Biochemical and Biophysical Research Communications. Link

-

Bisogno, T., et al. (2003). "Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling." Journal of Cell Biology. Link

-

Kano, M., et al. (2009). "Endocannabinoid-mediated control of synaptic transmission."[3] Physiological Reviews. Link

-

Zoerner, A. A., et al. (2011). "Determination of 2-arachidonoylglycerol and its biosynthetic precursors in human plasma by LC-MS/MS." Journal of Chromatography B. Link

-

Baggelaar, M. P., et al. (2013). "Development of an Activity-Based Probe and In Silico Design Reveal Highly Selective Inhibitors for Diacylglycerol Lipase-alpha in Brain." Angewandte Chemie. Link

Sources

Cellular metabolism of 1-Palmitoyl-2-arachidonoyl-sn-glycerol

Title: The Metabolic Nexus: A Technical Guide to 1-Palmitoyl-2-arachidonoyl-sn-glycerol Signaling and Quantification[1]

Executive Summary This guide dissects the cellular lifecycle of 1-Palmitoyl-2-arachidonoyl-sn-glycerol (16:0/20:4 DAG) .[1] Unlike generic diacylglycerols, this specific molecular species serves as a critical bifurcation point in lipid signaling: it functions as both a direct activator of Protein Kinase C (PKC) and the immediate precursor to the endocannabinoid 2-Arachidonoylglycerol (2-AG). For drug development professionals, understanding the kinetic competition between Diacylglycerol Kinases (DGKs) and Diacylglycerol Lipases (DAGLs) for this substrate is essential for targeting metabolic inflammation, neurodegeneration, and cancer.

Part 1: Structural & Functional Biochemistry

1.1 The Molecular Signature In the lipidomics landscape, the acyl chain composition determines biological fate. 1-Palmitoyl-2-arachidonoyl-sn-glycerol is defined by:

-

sn-1 Position: Palmitic acid (16:[1]0) – a saturated anchor promoting membrane stability.

-

sn-2 Position: Arachidonic acid (20:4) – a polyunsaturated fatty acid (PUFA) and precursor to eicosanoids.

1.2 The "Canonical" Signal While cells contain many DAG species (e.g., 18:1/18:1 from de novo synthesis), 16:0/20:4 DAG is the primary signaling species generated from the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2). Because PIP2 is highly enriched in arachidonic acid at the sn-2 position, its cleavage by Phospholipase C (PLC) releases this specific DAG species to trigger rapid, localized signaling cascades.

Part 2: Biogenesis & Activation (The "On" Switch)

2.1 The PLC-PIP2 Axis

Upon G-Protein Coupled Receptor (GPCR) activation (Gq-coupled), PLC-

-

Stoichiometry: One molecule of PIP2 yields one molecule of IP3 (soluble Ca2+ mobilizer) and one molecule of membrane-bound 16:0/20:4 DAG.

-

Mechanism: The DAG remains in the inner leaflet of the plasma membrane, creating a hydrophobic nucleation site.

2.2 PKC Activation Mechanism 16:0/20:4 DAG functions as a high-affinity ligand for the C1 domains of Conventional (cPKC) and Novel (nPKC) isoforms.

-

Causality: The binding of DAG to the C1 domain alters the electrostatic potential of the kinase, removing the autoinhibitory pseudosubstrate from the catalytic site.

-

Specificity: The arachidonoyl chain (20:4) increases membrane fluidity locally, optimizing the lateral diffusion required for PKC clustering.

Part 3: Metabolic Fate & Termination (The Core)

This is the most critical section for therapeutic intervention. Once generated, 16:0/20:4 DAG faces a "metabolic competition" between three distinct pathways.

3.1 Pathway A: The Kinase Brake (DGK)

-

Enzyme: Diacylglycerol Kinase (specifically DGK

).[2][3] -

Action: Phosphorylates the sn-3 hydroxyl group.[1]

-

Product: 1-Palmitoyl-2-arachidonoyl-phosphatidic acid (PA).[1]

-

Significance: DGK

is unique among DGKs because it has specificity for arachidonoyl-containing DAGs.[1][4] It acts to terminate PKC signaling and prevent endocannabinoid production.

3.2 Pathway B: The Endocannabinoid Shunt (DAGL)

-

Enzyme: Diacylglycerol Lipase (DAGL-

/ DAGL- -

Action: Hydrolyzes the sn-1 ester bond (removing Palmitic acid).[1]

-

Product: 2-Arachidonoylglycerol (2-AG) .[1][5][6][7][8][9][10][11][12]

-

Significance: 2-AG is the most abundant endocannabinoid in the brain. This pathway converts a pro-inflammatory PKC signal into a neuromodulatory CB1/CB2 receptor agonist.[1]

3.3 Pathway C: The Arachidonic Cascade

-

Downstream: 2-AG is further hydrolyzed by Monoacylglycerol Lipase (MAGL) to release free Arachidonic Acid , feeding the COX/LOX pathways for prostaglandin synthesis.[1]

Visualization: The Metabolic Bifurcation

The following diagram illustrates the competition for the 16:0/20:4 DAG substrate.

Caption: Kinetic competition for 16:0/20:4 DAG between Signaling (PKC), Termination (DGK), and Endocannabinoid Synthesis (DAGL).

Part 4: Experimental Methodologies

Quantifying this specific lipid species requires distinguishing it from isomers (1,3-DAG) and other acyl-chain variants.[1]

4.1 Sample Preparation (Critical Step)

-

Enzyme Quenching: Metabolism of DAG is rapid (<30 seconds). Samples must be flash-frozen or homogenized immediately in organic solvent.[1]

-

Extraction Protocol: Modified Bligh & Dyer.

-

Note: Avoid basic conditions to prevent acyl migration (isomerization of 1,2-DAG to the thermodynamically stable 1,3-DAG).[1]

-

Acidification: Use 0.1M HCl during phase separation to protonate PA and improve recovery of phosphorylated intermediates.

-

4.2 LC-MS/MS Workflow A targeted lipidomics approach using Multiple Reaction Monitoring (MRM) is required.[1]

| Parameter | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., Kinetex 2.6µm) | Separates species based on hydrophobicity (acyl chain length).[1] |

| Mobile Phase A | 40:60 Water:Acetonitrile + 10mM Ammonium Formate | Ammonium adducts [M+NH4]+ are more stable for neutral lipids than protonated ions. |

| Mobile Phase B | 10:90 Acetonitrile:Isopropanol + 10mM Ammonium Formate | Isopropanol ensures elution of highly lipophilic DAGs. |

| Ionization | ESI Positive Mode | Detects DAG as [M+NH4]+ (m/z ~634.5 for 16:0/20:4). |

| Internal Std | d5-1,2-DAG (16:0/18:1-d5) | Corrects for extraction efficiency and ionization suppression. |

4.3 Diagram: Validated Quantification Workflow

Caption: Targeted LC-MS/MS workflow for specific quantification of DAG species, emphasizing acidic extraction to prevent isomerization.

Part 5: Drug Discovery Implications[1]

5.1 Targeting DAG Lipase (DAGL)

-

Indication: Obesity and Metabolic Syndrome.

-

Mechanism: Inhibiting DAGL reduces 2-AG levels.[1] Since 2-AG activates CB1 receptors (driving appetite and lipogenesis), DAGL inhibitors act as peripheral CB1 antagonists without the psychiatric side effects of central blockers.

-

Risk: Accumulation of 16:0/20:4 DAG could inadvertently hyper-activate PKC, leading to insulin resistance.[1]

5.2 Targeting DAG Kinase (DGK)

-

Indication: Cancer Immunotherapy.

-

Mechanism: DGK

and DGK

References

-

Nishizuka, Y. (1992). Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C. Science. Link

-

Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature Reviews Neuroscience. Link

-

Shulga, Y. V., et al. (2011). Diacylglycerol kinase-epsilon is the specific switch for the termination of 1-stearoyl-2-arachidonoyl-sn-glycerol signaling.[1] Molecular Pharmacology. Link

-

Lipid Maps Consortium. (2024).[3] Structure and Classification of Diacylglycerols. Lipid Maps. Link

-

Baggelaar, M. P., et al. (2018). 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain. Progress in Lipid Research. Link

Sources

- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Diacylglycerol kinase-ε is S-palmitoylated on cysteine in the cytoplasmic end of its N-terminal transmembrane fragment | bioRxiv [biorxiv.org]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Palmitoyl-2-arachidonoyl-sn-glycerol: Properties, Handling, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-arachidonoyl-sn-glycerol (PAG) is a pivotal glycerolipid that holds significant interest in cellular signaling and lipidomics research. As a specific molecular species of diacylglycerol (DAG), it is not merely a structural component of cellular membranes but also a critical second messenger and a biosynthetic precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG). This guide provides a comprehensive overview of the physical and chemical properties of PAG, detailed protocols for its handling and analysis, and an in-depth exploration of its biological roles and significance.

Part 1: Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of PAG is paramount for its effective use in research.

Physical Properties

Table 1: Physical and Chemical Properties of 1-Palmitoyl-2-arachidonoyl-sn-glycerol

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₈O₅ | [2] |

| Molecular Weight | 617.0 g/mol | [2] |

| IUPAC Name | [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | [2] |

| Synonyms | 1-palmitoyl-2-arachidonoyl-sn-glycerol, DAG(16:0/20:4), PAG | [2] |

| Physical State | Solid | [3] |

| Solubility | No specific data is available for PAG. However, related diacylglycerols and triacylglycerols show solubility in organic solvents such as ethanol, DMF, and chloroform. For instance, a triacylglycerol containing palmitic and arachidonic acids is soluble in ethanol (10 mg/ml) and DMF (10 mg/ml), but only slightly soluble in chloroform[4]. It is reasonable to expect PAG to exhibit similar solubility characteristics. |

Chemical Properties and Stability

The chemical reactivity of PAG is largely dictated by the ester linkages and the polyunsaturated arachidonoyl chain.

1.2.1. Hydrolysis: The ester bonds at the sn-1 and sn-2 positions are susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (lipases)[2]. This process cleaves the fatty acids from the glycerol backbone.

1.2.2. Oxidation: The arachidonoyl moiety, with its four double bonds, is highly prone to oxidation. This can occur non-enzymatically through autoxidation initiated by reactive oxygen species (ROS) or enzymatically via lipoxygenases and cyclooxygenases. Lipid peroxidation of arachidonic acid is a complex free-radical chain reaction involving initiation, propagation, and termination steps, leading to the formation of various oxidized products, including hydroperoxides and aldehydes.

1.2.3. Isomerization: 1,2-diacyl-sn-glycerols like PAG can undergo acyl migration to form the more thermodynamically stable 1,3-diacylglycerol isomer. This isomerization can be catalyzed by acid or base and can occur during storage, particularly at non-optimal temperatures or pH.

1.2.4. Storage and Handling: Due to its susceptibility to oxidation and isomerization, PAG requires careful storage and handling. For long-term stability (≥ 2 years), it is recommended to store PAG at -20°C or -80°C[5][6]. Stock solutions should be prepared in a suitable organic solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored under an inert atmosphere (e.g., argon or nitrogen) in glass vials with Teflon-lined caps[5].

Part 2: Biological Significance and Signaling Pathways

PAG plays a crucial role in two major signaling pathways: protein kinase C activation and the endocannabinoid system.

Activation of Protein Kinase C (PKC)

PAG is a key second messenger that allosterically activates Protein Kinase C (PKC), a family of serine/threonine kinases involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The canonical pathway for PKC activation is initiated by the stimulation of cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and DAG. While IP₃ mobilizes intracellular calcium, DAG remains in the plasma membrane where it recruits and activates conventional and novel PKC isoforms[7].

Caption: PKC Activation Pathway involving PAG.

Precursor to the Endocannabinoid 2-Arachidonoylglycerol (2-AG)

PAG is a direct precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and peripheral tissues. The synthesis of 2-AG from PAG is catalyzed by the enzyme diacylglycerol lipase (DAGL)[8][9][10]. 2-AG acts as a retrograde messenger, being released from postsynaptic neurons to activate presynaptic cannabinoid receptors (CB1 and CB2), thereby modulating neurotransmitter release.

Caption: Biosynthesis of 2-AG from PAG.

Part 3: Experimental Protocols

This section provides detailed methodologies for the handling, analysis, and application of PAG in a research setting.

Handling and Preparation of PAG Solutions

Objective: To prepare a stock solution of PAG for use in biological assays.

Materials:

-

1-Palmitoyl-2-arachidonoyl-sn-glycerol (PAG)

-

Anhydrous ethanol, DMSO, or chloroform (spectrophotometric grade)

-

Glass vials with Teflon-lined caps

-

Argon or nitrogen gas

-

Sonicator (water bath or probe)

Protocol:

-

Allow the container of PAG to warm to room temperature before opening to prevent condensation of moisture.

-

Weigh the desired amount of PAG in a clean glass vial under an inert atmosphere if possible.

-

Add the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Cap the vial tightly and vortex until the PAG is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

-

For aqueous-based assays, the organic stock solution should be diluted into the assay buffer. To aid dispersion, sonication on ice for a few minutes is recommended. The final concentration of the organic solvent in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

-

Aliquot the stock solution into smaller volumes in glass vials, flush with inert gas, and store at -20°C or -80°C.

Analysis of PAG by Thin-Layer Chromatography (TLC)

Objective: To separate 1,2- and 1,3-diacylglycerol isomers and to assess the purity of a PAG sample.

Materials:

-

Silica gel TLC plates (e.g., 20x20 cm)

-

Developing tank

-

Solvent system: A common system for separating neutral lipids is hexane:diethyl ether:acetic acid (80:20:1, v/v/v)[11]. For separating 1,2- and 1,3-isomers, a system like toluene:chloroform:methanol (85:15:5, v/v/v) can be effective.

-

Visualization reagent (e.g., iodine vapor, primuline spray)

-

PAG standard and sample solutions in chloroform

Protocol:

-

Pour the developing solvent into the TLC tank to a depth of about 1 cm. Place a piece of filter paper inside to saturate the atmosphere and cover the tank. Allow it to equilibrate for at least 30 minutes.

-

Using a capillary tube or a microsyringe, spot a small amount of the PAG standard and sample solutions onto the origin line of the TLC plate.

-

Carefully place the TLC plate into the developing tank, ensuring the origin line is above the solvent level.

-

Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

-

Remove the plate from the tank and immediately mark the solvent front. Allow the plate to dry completely in a fume hood.

-

Visualize the separated spots. For iodine visualization, place the dried plate in a sealed chamber containing a few crystals of iodine. The lipid spots will appear as yellow-brown spots. For primuline spray, lightly spray the plate with a 0.05% solution of primuline in 80:20 acetone:water and visualize under UV light.

-

Calculate the retardation factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The 1,2-isomer will typically have a higher Rf value than the 1,3-isomer in appropriate solvent systems.

Caption: General workflow for TLC analysis of PAG.

In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To measure the activation of PKC by PAG. This protocol is a general guideline and may need optimization for specific PKC isoforms and experimental setups. A common method involves measuring the transfer of ³²P from [γ-³²P]ATP to a specific PKC substrate peptide.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide (e.g., neurogranin or a synthetic peptide)

-

PAG solution (prepared as described in 3.1)

-

Phosphatidylserine (PS) solution (as a cofactor)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

Protocol:

-

Prepare a lipid mixture by combining PAG and PS in a microcentrifuge tube. The lipids should be sonicated on ice to form vesicles.

-

In a reaction tube, combine the assay buffer, PKC substrate peptide, and the prepared lipid mixture.

-

Add the purified PKC enzyme to the reaction tube and pre-incubate for 5 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper squares several times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Include appropriate controls, such as reactions without PAG, without PKC, and without substrate, to determine background and specific activity.

Part 4: Safety and Handling

As a polyunsaturated lipid, PAG requires careful handling to prevent degradation and to ensure the safety of the researcher.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Fire Hazards: PAG is combustible. Keep away from open flames and high temperatures.

-

Disposal: Dispose of unused PAG and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-Palmitoyl-2-arachidonoyl-sn-glycerol is a multifaceted lipid molecule with profound implications for cellular signaling. Its role as a second messenger in activating PKC and as a precursor to the endocannabinoid 2-AG places it at the crossroads of critical physiological pathways. A thorough understanding of its physical and chemical properties, coupled with meticulous handling and appropriate analytical techniques, is essential for researchers aiming to unravel its complex biological functions and to explore its potential as a therapeutic target.

References

- Bodennec, J., Brichon, G., & Zwingelstein, G. (1997). A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species. Journal of Lipid Research, 38(8), 1555–1560.

- 1-Palmitoyl-sn-glycerol - Safety Data Sheet. (2025, October 28). Cayman Chemical.

-

2-Arachidonoylglycerol. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

- Bodennec, J., Brichon, G., & Zwingelstein, G. (1997). A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species. Journal of Lipid Research, 38(8), 1555-1560.

-

1-Palmityl-2-arachidonoyl-sn-glycerol | C39H70O4 | CID 16759358 - PubChem. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

- Muccioli, G. G. (2010). Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. British Journal of Pharmacology, 160(3), 442-453.

- PKC nu Kinase Assay Protocol - Promega Corpor

- Li, Y., et al. (2018). Simple Determination of Diacylglycerols Using Thin Layer Chromatography and Visible Spectrophotometry. Journal of Oleo Science, 67(10), 1275-1282.

-

Maccarrone, M., et al. (2024, August 4). From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling. MDPI. Retrieved February 19, 2026, from [Link]

- MATERIAL SAFETY DATA SHEET. (n.d.). Cell Guidance Systems.

-

TLC of acylglycerols | Cyberlipid. (n.d.). Cyberlipid. Retrieved February 19, 2026, from [Link]

-

Autoxidation of arachidonic acid with transformation of the molecule... - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

- Porter, N. A. (1984). Mechanisms of Lipid Oxidation. Methods in Enzymology, 105, 273-282.

-

Autoxidation of arachidonic acid with rearrangements into different... - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

1-Palmitoyl-2-arachidonoyl-sn-glycerol | C39H68O5 | CID 9543736 - PubChem. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

- Saponaro, F., et al. (2022).

-

Saponaro, F., et al. (2022). 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. AIR Unimi. Retrieved February 19, 2026, from [Link]

-

1-Palmitoyl-sn-glycerol Properties - EPA. (n.d.). EPA. Retrieved February 19, 2026, from [Link]

-

Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS - MDPI. (2022, July 26). MDPI. Retrieved February 19, 2026, from [Link]

- Tallman, A. M., & Porter, N. A. (2016). Monolayer autoxidation of arachidonic acid to epoxyeicosatrienoic acids as a model of their potential formation in cell membranes. Journal of the American Chemical Society, 138(19), 6344–6350.

-

MECHANISMS OF FATTY ACID OXIDATION. (n.d.). Cyberlipid. Retrieved February 19, 2026, from [Link]

- Bobrich, M., et al. (2020). A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples.

- Gachet, M. S., et al. (2015). A quantitative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines, and steroids in human plasma. Analytical and Bioanalytical Chemistry, 407(16), 4697-4712.

- Hossain, Z., et al. (2018). Comparison of Oxidative Stability of Monogalactosyl Diacylglycerol, Digalactosyl Diacylglycerol, and Triacylglycerol Containing Polyunsaturated Fatty Acids. Food and Nutrition Sciences, 9, 1039-1051.

-

TLC Protocol for Lipid Separation | PDF | Thin Layer Chromatography | Solvent - Scribd. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

- Al-Amin, M., et al. (2021). Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues.

- Grootveld, M., et al. (2021).

-

Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 19, 2026, from [Link]

- PKC nu Kinase Assay Protocol - Promega Corpor

- Application Note: Quantitative Analysis of 1-Linoleoyl Glycerol using a Validated LC-MS/MS Method - Benchchem. (n.d.). Benchchem.

-

LMGP02010009 - LIPID MAPS. (n.d.). LIPID MAPS. Retrieved February 19, 2026, from [Link]

- Guide to achieving reliable quantit

- Unraveling the Nuances of PKC Activation: A Comparative Guide to 1-Stearoyl-2- Arachidonoyl-sn-Glycerol and Other Diacylglycerol Species - Benchchem. (n.d.). Benchchem.

- Harris, W. S. (2000). Safety considerations of polyunsaturated fatty acids. The American Journal of Clinical Nutrition, 71(1 Suppl), 367S–372S.

-

1-palmitoyl-2-arachidonoyl-sn-glycerol (CHEBI:77096) - EMBL-EBI. (n.d.). EMBL-EBI. Retrieved February 19, 2026, from [Link]

-

1,2-Diacyl-sn-glycerol (dioctadec-11-enoyl, n-C18:1) | C39H72O5 | CID 53478063 - PubChem. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

Postmortem Stability Analysis of Lipids and Polar Metabolites in Human, Rat, and Mouse Brains - MDPI. (2025, September 5). MDPI. Retrieved February 19, 2026, from [Link]

-

Facts about polyunsaturated fats: MedlinePlus Medical Encyclopedia. (2024, May 14). MedlinePlus. Retrieved February 19, 2026, from [Link]

- For how long can I store lipids (in solution) in -20°C freezer? | ResearchGate. (2021, February 3).

- Oxidative Stability of Polyunsaturated Fatty Acid in Phosphatidylcholine Liposomes. (2025, August 6).

Sources

- 1. CAS 32899-41-5: 1-Palmitoyl-sn-glycerol | CymitQuimica [cymitquimica.com]

- 2. 1-Palmitoyl-2-arachidonoyl-sn-glycerol | C39H68O5 | CID 9543736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol | CAS 675876-04-7 | Cayman Chemical | Biomol.com [biomol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 9. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling [mdpi.com]

- 11. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]

An In-depth Technical Guide to 1-Palmitoyl-2-arachidonoyl-sn-glycerol: Structure, Stereochemistry, and Biological Significance

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-arachidonoyl-sn-glycerol (PAG), a pivotal diacylglycerol (DAG) species at the intersection of lipid-mediated signaling and endocannabinoid biosynthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical nature, stereospecificity, biological functions, and the analytical methodologies required for its study.

Introduction: The Significance of Stereospecific Diacylglycerols

Diacylglycerols are not merely intermediates in lipid metabolism but are critical second messengers that regulate a vast array of cellular processes.[1][2] The specific positioning of fatty acyl chains on the glycerol backbone dictates their interaction with downstream effectors and, consequently, their biological function.[3] 1-Palmitoyl-2-arachidonoyl-sn-glycerol, a mixed-acid DAG containing a saturated fatty acid (palmitic acid) at the sn-1 position and a polyunsaturated fatty acid (arachidonic acid) at the sn-2 position, is a prominent molecular species generated in response to cellular stimuli. Its unique structure is fundamental to its dual role as a potent activator of Protein Kinase C (PKC) isoforms and as the direct precursor to the endocannabinoid, 2-arachidonoylglycerol (2-AG).[4][5] Understanding the nuanced biochemistry of this specific DAG isomer is paramount for elucidating complex signaling networks and for the development of targeted therapeutics.

Chemical Structure and Stereochemistry of 1-Palmitoyl-2-arachidonoyl-sn-glycerol

The precise chemical identity and spatial arrangement of functional groups in PAG are central to its biological activity.

Molecular Structure

1-Palmitoyl-2-arachidonoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol with the following key structural features[6]:

-

Glycerol Backbone: A three-carbon alcohol that serves as the structural foundation.

-

sn-1 Position: Esterified with palmitic acid, a 16-carbon saturated fatty acid (16:0).

-

sn-2 Position: Esterified with arachidonic acid, a 20-carbon polyunsaturated fatty acid with four cis double bonds (20:4(n-6)).

-

sn-3 Position: A free hydroxyl group, which is crucial for its interaction with downstream signaling proteins.[7]

The IUPAC name for this molecule is [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate.[6]

Table 1: Chemical and Physical Properties of 1-Palmitoyl-2-arachidonoyl-sn-glycerol

| Property | Value | Reference(s) |

| Molecular Formula | C39H68O5 | [6] |

| Molecular Weight | 617.0 g/mol | [6] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCOC(=O)CCC\C=C/C\C=C/C\C=C/C\C=C/CCCCC | [6] |

| InChI Key | YJEMDFYSDGNQNM-NDUZERMISA-N | [6] |

| Physical Description | Predicted to be a solid or liquid at room temperature. | [8] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. Insoluble in water. | [8] |

The Critical Role of Stereochemistry

The designation "sn" refers to the stereospecific numbering of the glycerol backbone. In 1-Palmitoyl-2-arachidonoyl-sn-glycerol, the chiral center is at the C-2 position, which has an (S)-configuration. This specific stereoisomer is the biologically active form for PKC activation and 2-AG synthesis.[3]

It is crucial to distinguish 1,2-diacyl-sn-glycerols from their 1,3-diacylglycerol isomers, where the fatty acids are esterified at the sn-1 and sn-3 positions. 1,3-diacylglycerols are not activators of PKC.[9] Furthermore, acyl migration can occur, particularly under non-physiological conditions, leading to the isomerization of the biologically active 1,2-diacyl-sn-glycerol to the inactive 1,3-diacylglycerol.[10] This underscores the importance of careful handling and storage of PAG standards and biological samples.

Precursor to the Endocannabinoid 2-Arachidonoylglycerol (2-AG)

PAG is the direct biosynthetic precursor to 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system. [11][12]2-AG is a full agonist of both cannabinoid receptor type 1 (CB1) and type 2 (CB2), and plays a critical role in retrograde signaling at synapses, as well as in regulating pain, inflammation, appetite, and mood. [3][11] The synthesis of 2-AG from PAG is catalyzed by the enzyme diacylglycerol lipase (DAGL). [3][12]This enzymatic conversion is a key regulatory step in controlling the levels of 2-AG and, consequently, endocannabinoid signaling.

Methodologies for the Study of 1-Palmitoyl-2-arachidonoyl-sn-glycerol

The accurate identification and quantification of PAG in biological matrices require sophisticated analytical techniques due to its low abundance and the presence of numerous other lipid isomers.

Synthesis of PAG Standards

The availability of high-purity PAG standards is essential for analytical method development and as internal standards for quantification. Both chemical and enzymatic synthesis routes can be employed.

This protocol is adapted from methods for the synthesis of specific diacylglycerols and offers high stereospecificity. [13][14] Step 1: Synthesis of 1-Palmitoyl-sn-glycerol

-

Combine glycerol and palmitic acid in a 2:1 molar ratio in a solvent-free system within a temperature-controlled reactor.

-

Add an immobilized 1,3-specific lipase (e.g., Lipozyme RM IM) at a concentration of 10% (w/w) of the total substrates.

-

Maintain the reaction at 60-65°C with continuous stirring for 4-6 hours.

-

Monitor the formation of 1-palmitoyl-sn-glycerol using Thin Layer Chromatography (TLC).

-

Purify the 1-palmitoyl-sn-glycerol intermediate by column chromatography on silica gel.

Step 2: Esterification with Arachidonic Acid

-

Dissolve the purified 1-palmitoyl-sn-glycerol and arachidonic acid in a 1:2 molar ratio in an appropriate organic solvent (e.g., hexane).

-

Add an immobilized non-specific lipase (e.g., Novozym 435) at a concentration of 10% (w/w) of the total substrates.

-

Conduct the reaction at 50-60°C with continuous stirring for 24 hours.

-

Monitor the formation of PAG by TLC.

-

Remove the immobilized enzyme by filtration.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the final product, 1-Palmitoyl-2-arachidonoyl-sn-glycerol, using column chromatography on silica gel.

Extraction and Analysis from Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of specific diacylglycerol species. [15]

This protocol provides a general framework for the analysis of PAG in biological samples.

1. Sample Preparation (Lipid Extraction)

-

Homogenize the tissue or cell sample in a suitable solvent system, such as chloroform/methanol (2:1, v/v), following the Bligh-Dyer method. [15]2. Add an internal standard (e.g., a deuterated analog of PAG) to the sample prior to extraction for accurate quantification.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Separation

-

Column: A reversed-phase C18 or C8 column is typically used for the separation of diacylglycerols.

-

Mobile Phase: A gradient of solvents such as water, acetonitrile, and isopropanol containing a modifier like ammonium formate or formic acid is commonly employed.

-

Gradient: A typical gradient would start with a higher polarity mobile phase and gradually increase the proportion of the lower polarity mobile phase to elute the lipids based on their hydrophobicity.

3. Tandem Mass Spectrometry (MS/MS) Detection

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used, detecting the ammonium adducts [M+NH4]+ of the DAGs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion (the [M+NH4]+ of PAG) to a characteristic product ion (e.g., loss of a fatty acyl chain).

Table 2: Representative NMR Chemical Shifts for the Glycerol Moiety of 1,2-Diacyl-sn-glycerols

| Proton/Carbon | Typical Chemical Shift (ppm) in CDCl3 | Reference(s) |

| 1H NMR | ||

| H-1a | ~4.15 (dd) | [12] |

| H-1b | ~4.30 (dd) | [12] |

| H-2 | ~5.25 (m) | [12] |

| H-3a | ~3.70 (dd) | [12] |

| H-3b | ~3.75 (dd) | [12] |

| 13C NMR | ||

| C-1 | ~62-63 | [15] |

| C-2 | ~70-71 | [15] |

| C-3 | ~62-63 | [15] |

Note: Chemical shifts can vary depending on the solvent and the specific fatty acid composition. [11]

Conclusion and Future Directions

1-Palmitoyl-2-arachidonoyl-sn-glycerol stands as a testament to the intricate and highly specific nature of lipid signaling. Its precise stereochemical structure is not a trivial detail but a fundamental determinant of its dual and vital roles in activating PKC-mediated signaling cascades and serving as the wellspring for the endocannabinoid 2-AG. The methodologies outlined in this guide provide a robust framework for the synthesis, extraction, and analysis of this important lipid mediator, empowering researchers to further unravel its complex biology.

Future research should focus on delineating the specific PKC isoform activation profile of PAG, understanding the regulatory mechanisms that govern its localized synthesis and metabolism, and exploring its role in various pathological conditions, including metabolic disorders, neuroinflammation, and cancer. The development of more sophisticated analytical techniques will undoubtedly facilitate a deeper understanding of the spatiotemporal dynamics of PAG signaling, opening new avenues for therapeutic intervention.

References

-

2-Arachidonoylglycerol - Wikipedia. (URL: [Link])

-

Gao Y, et al. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. Br J Pharmacol. 2014;171(6):1392-1402. (URL: [Link])

-

Aloulou M, et al. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling. Int J Mol Sci. 2024;25(15):8334. (URL: [Link])

-

Sugiura T, et al. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol. IUBMB Life. 2011;63(1):1-7. (URL: [Link])

-

Nishijo N, et al. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Anal Chem. 2023;95(40):14937-14944. (URL: [Link])

-

Buchnea D, Baer E. Synthesis of C-18 mixed acid diacyl-sn-glycerol enantiomers. Lipids. 1966;1(3):185-195. (URL: [Link])

-

Nishijo N, et al. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. PubMed. (URL: [Link])

-

Vilchèze C, Bittman R. An efficient asymmetric synthesis of diacylglycerols. J Lipid Res. 1994;35(4):734-738. (URL: [Link])

-

Gao Y, et al. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. Br J Pharmacol. 2014;171(6):1392-1402. (URL: [Link])

-

HPLC Separation and NMR Structural Elucidation of - sn-1,2-, 2,3-, and 1,3-Diacylglycerols from Olive Oil. (URL: [Link])

-

Nishijo N, et al. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ResearchGate. (URL: [Link])

-

13C NMR Chemical Shift Table.pdf. (URL: [Link])

-

1-Palmitoyl-2-arachidonoyl-sn-glycerol | C39H68O5 | CID 9543736 - PubChem. (URL: [Link])

-

13-C NMR Chemical Shift Table | PDF | Alkene - Scribd. (URL: [Link])

-

1-Stearoyl-2-arachidonoyl-sn-glycerol 98 , stimulation of protein kinase C derived from liver cells suitable, liquid 65914-84-3 - SigmaAldrich.cn. (URL: [Link])

-

Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - Frontiers. (URL: [Link])

-

sn-1,2-diacylglycerols and phorbol diesters: uptake, metabolism, and subsequent assimilation of the diacylglycerol metabolites into complex lipids of cultured cells - PubMed. (URL: [Link])

-

Evaluation of 1,2-diacyl-3-acetyl triacylglycerol production in Yarrowia lipolytica. (URL: [Link])

-

Selective production of functional sn-1,3-diacylglycerol by microbial lipases: A comprehensive review - PubMed. (URL: [Link])

-

Structures, functions, and syntheses of glycero-glycophospholipids - Frontiers. (URL: [Link])

-

Ganong BR, et al. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. Proc Natl Acad Sci U S A. 1986;83(5):1184-1188. (URL: [Link])

-

He M, et al. Preparation, physicochemical properties, and in vitro digestion characteristics of coconut diacylglycerol oil. Food Chem. 2026;493:143491. (URL: [Link])

-

Diacylglycerols | Cyberlipid. (URL: [Link])

-

An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine - IRIS. (URL: [Link])

-

Newton AC. Lipid activation of protein kinases. J Lipid Res. 2009;50 Suppl(Suppl):S266-S271. (URL: [Link])

-

Diacylglycerols - Lipid Analysis - Lipotype. (URL: [Link])

-

Eichmann TO, et al. DAG tales: the multiple faces of diacylglycerol-stereochemistry, metabolism, and signaling. Cell Mol Life Sci. 2021;78(17-18):6019-6047. (URL: [Link])

-

Chen Y, et al. Effect of Diacylglycerol Crystallization on W/O/W Emulsion Stability, Controlled Release Properties and In Vitro Digestibility. Foods. 2023;12(24):4474. (URL: [Link])

-

Li Y, et al. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules. 2018;23(5):1190. (URL: [Link])

-

S-a, et al. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. Molecules. 2022;27(16):5246. (URL: [Link])

-

Ben-Shabat S, et al. An entourage effect: inactive endogenous fatty acid glycerol esters enhance 2-arachidonoyl-glycerol cannabinoid activity. Eur J Pharmacol. 1998;353(1):23-31. (URL: [Link])

-

Enzymatic Synthesis of Arachidonic Acid-Rich Phosphatidylcholine from Arachidonic Acid Ethyl Esters. (URL: [Link])

-

1-Palmitoyl-2-arachidonoyl-sn-glycero3-phosphoserine(1-) | C42H73NO10P - PubChem. (URL: [Link])

-

Ben-Shabat S, et al. An entourage effect: inactive endogenous fatty acid glycerol esters enhance 2-arachidonoyl-glycerol cannabinoid activity. Eur J Pharmacol. 1998;353(1):23-31. (URL: [Link])

Sources

- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Palmitoyl-2-arachidonoyl-sn-glycerol | C39H68O5 | CID 9543736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2190-27-4: 1-Palmitoyl-2-oleoyl-3-stearoylglycerol [cymitquimica.com]

- 6. Selective production of functional sn-1,3-diacylglycerol by microbial lipases: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sn-1,2-diacylglycerols and phorbol diesters: uptake, metabolism, and subsequent assimilation of the diacylglycerol metabolites into complex lipids of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Incorporation of (2-3H)glycerol into rat brain 1,2-diacyl-sn-glycero-3-phosphorylcholine and 1,2-diacyl-sn-glycerol molecular species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. BJOC - Remarkable functions of sn-3 hydroxy and phosphocholine groups in 1,2-diacyl-sn-glycerolipids to induce clockwise (+)-helicity around the 1,2-diacyl moiety: Evidence from conformation analysis by 1H NMR spectroscopy [beilstein-journals.org]

- 11. caymanchem.com [caymanchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. compoundchem.com [compoundchem.com]

- 14. 13C nuclear magnetic resonance spectra of 1,2-dioctadec-cis-enoyl-sn-glycero-3-phosphorylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-Palmitoyl-2-arachidonoyl-sn-glycerol (PAG) in Cell Signaling

[1][2]

Executive Summary

While 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is widely recognized as the canonical diacylglycerol (DAG) derived from phosphoinositide hydrolysis, 1-Palmitoyl-2-arachidonoyl-sn-glycerol (PAG) represents a distinct, often overlooked signaling hub.[1][2] Derived primarily from the hydrolysis of phosphatidylcholine (PC) species—specifically PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) —PAG exhibits unique metabolic stability and signaling kinetics.[1][2] Unlike SAG, which is rapidly cleared by Diacylglycerol Kinase epsilon (DGKε), PAG evades this specific shut-off mechanism, allowing for sustained Protein Kinase C (PKC) activation .[1][2] Furthermore, as a core component of the endothelial membrane, its parent lipid PAPC is the primary substrate for the generation of oxidized phospholipids (oxPAPC), critical mediators in atherosclerosis and vascular inflammation.

Part 1: Structural Biochemistry & The "Kinetic Evasion" Mechanism

Molecular Distinctness

PAG is defined by the presence of a saturated Palmitic acid (16:0) at the sn-1 position and a polyunsaturated Arachidonic acid (20:[2]4) at the sn-2 position.[1][2][3][4][5]

-

Formula: C

H -

Molecular Weight: ~616.9 g/mol

-

Key Feature: The 16:0/20:4 configuration distinguishes it from the 18:0/20:4 backbone of SAG, which dominates the phosphoinositide (PI) pool.

The DGKε Blind Spot (Mechanism of Sustained Signaling)

The biological impact of a DAG species is dictated not just by its generation, but by its clearance. The enzyme Diacylglycerol Kinase epsilon (DGKε) is the primary terminator of DAG signaling in the PI cycle.

-

Specificity: DGKε displays exquisite substrate specificity for the 18:0/20:4 backbone (SAG).

-

The PAG Effect: DGKε shows significantly reduced activity toward 16:0/20:4 (PAG). Consequently, while SAG signals are transient (rapidly phosphorylated to phosphatidic acid), PAG signals are sustained .[1]

-

Implication: PAG accumulation drives prolonged activation of PKC isoforms (α, δ, ε) and facilitates long-term cellular responses such as differentiation or sustained inflammatory output, distinct from the rapid calcium-linked spikes of SAG.[1][2]

Figure 1: The Kinetic Evasion Mechanism. PAG (16:0/20:4) evades the rapid clearance mechanism of DGKε, leading to sustained PKC activation compared to the transient pulse of SAG (18:0/20:4).

Part 2: Cell-Type Specific Roles

Endothelial Cells (The PAPC Reservoir)

In Human Aortic Endothelial Cells (HAEC), PAPC is a major membrane phospholipid.

-

Oxidative Stress: Under oxidative stress, the sn-2 arachidonoyl moiety of PAPC oxidizes to form oxPAPC (e.g., POVPC, PEIPC).[1][2]

-

Signaling: While oxPAPC has its own receptors (TLR4 inhibition, Nrf2 activation), the hydrolysis of native PAPC by Phospholipase D (PLD) generates PA, which is dephosphorylated to PAG.

-

Function: PAG in endothelium regulates barrier permeability.[1] Unlike the barrier-disruptive effects of thrombin (via SAG/RhoA), sustained PAG signaling can modulate focal adhesion turnover.[2]

Macrophages & Immune Cells[1][2]

-

Precursor Availability: Macrophages are rich in arachidonate-containing PC.[1][2]

-

Eicosanoid Production: PAG serves as a substrate for Diacylglycerol Lipase (DAGL) to generate 2-Arachidonoylglycerol (2-AG) .[1][2][6]

-

Downstream: 2-AG is further hydrolyzed by Monoacylglycerol Lipase (MAGL) to release free Arachidonic Acid (AA) for COX/LOX pathways.[1]

-

Note: While PI-derived SAG is the acute source of AA during calcium bursts, PC-derived PAG provides a "slow-release" pool of AA during chronic inflammation.[1][2]

Neurons (Retrograde Signaling)

-

Endocannabinoid System: 2-AG is the primary retrograde neurotransmitter.[1][2]

-

Biosynthesis: The canonical pathway is mGluR

PLC -

Alternative Pathway: In specific neuronal populations or under conditions of PI depletion, the PC-derived PAG pool can sustain 2-AG production, altering the temporal profile of synaptic suppression (Depolarization-Induced Suppression of Inhibition/Excitation).[1][2]

Part 3: Analytical Methodologies

Quantifying PAG requires separating it from the isobaric SAG and preventing isomerization.

Sample Preparation (Strict Anti-Isomerization)

DAGs rapidly isomerize from 1,2-sn (active) to 1,3-sn (inactive) due to acyl migration, especially in protic solvents or silica.[1][2]

-

Extraction: Use a modified Bligh-Dyer method. Crucial: Keep all steps at 4°C .

-

Acidification: Avoid strong acids. Use 0.1% Formic Acid if necessary, but neutralize immediately.[1][2]

-

Storage: Store in chloroform/methanol (2:1) at -80°C under Argon. Analyze within 24 hours.

LC-MS/MS Protocol

Objective: Separate 16:0/20:4 (PAG) from 18:0/18:2 (isobaric interference) and 18:0/20:4 (SAG).

| Parameter | Setting / Choice | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm) | High resolution separation of lipid species based on chain length/saturation.[1][2] |

| Mobile Phase A | Acetonitrile:Water (60:40) + 10mM Ammonium Formate | Promotes ionization while maintaining solubility.[1] |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Formate | Strong elution solvent for neutral lipids.[1] |

| Ionization | ESI Positive Mode (as [M+NH4]+ adducts) | DAGs fly poorly as [M+H]+; Ammonium adducts are stable. |

| MRM Transition | PAG: 634.5 | Critical: Monitor the neutral loss of the fatty acid to confirm regiospecificity. |

Differentiation Logic:

-

PAG (16:0/20:4): Parent m/z ~634.5 ([M+NH4]+). Fragment ions will show loss of Palmitic acid (FA 16:0) and Arachidonic acid (FA 20:4).[4][7][8]

-

SAG (18:0/20:4): Parent m/z ~662.5. Distinct mass allows easy separation.[1]

-

Isobaric Check: 18:0/18:2 DAG has similar mass to PAG. Differentiate by retention time (PAG elutes earlier due to 4 double bonds vs 2) and fragment ions (Loss of Stearic vs Palmitic).

Part 4: Experimental Protocol (In Vitro Usage)

Protocol: Assessing PAG-Specific PKC Activation Objective: Determine if PAG activates PKC differently than SAG in your cell line.[1]

-

Reagent Prep:

-

Cell Stimulation:

-

Readout (Western Blot):

-

Data Interpretation:

Figure 2: Analytical Workflow for PAG Identification. Critical decision points involve distinguishing the 16:0/20:4 species from isobaric interferences using fragmentation patterns.

References

-

Mechanisms of PKC Activation: Bell, R. M., & Burns, D. J. (1991).[2] Lipid activation of protein kinase C. Journal of Biological Chemistry. Link

-

DGK Epsilon Specificity: Shulga, Y. V., Topham, M. K., & Epand, R. M. (2011).[1][2] Regulation and function of diacylglycerol kinase epsilon. Trends in Pharmacological Sciences. Link

-

PAPC and Oxidized Phospholipids: Bochkov, V. N., et al. (2010).[1] Oxidized phospholipids in inflammation and immunity. Nature Reviews Immunology.[1] Link

-

Endocannabinoid Biosynthesis: Kano, M., et al. (2009).[1] Endocannabinoid-mediated control of synaptic transmission. Physiological Reviews. Link

-

Lipidomics Methodology: Murphy, R. C., & Axelsen, P. H. (2011).[1] Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews. Link

-

PAPC in Endothelial Cells: Gugiu, B. G., et al. (2008).[1] Protein targets of oxidized phospholipids in endothelial cells. Journal of Lipid Research. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-硬脂酰-2-花生酰-sn-甘油 ~98%, suitable for stimulation of protein kinase C derived from liver cells, liquid | Sigma-Aldrich [sigmaaldrich.cn]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Hydroxyalkenals and Oxidized Phospholipids Modulation of Endothelial Cytoskeleton, Focal Adhesion and Adherens Junction Proteins in Regulating Endothelial Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Endocannabinoid-Eicosanoid Bridge: 1-Palmitoyl-2-arachidonoyl-sn-glycerol and Arachidonic Acid Release

Executive Summary

This guide delineates the critical metabolic relationship between 1-Palmitoyl-2-arachidonoyl-sn-glycerol (a specific diacylglycerol species) and the release of Arachidonic Acid (AA) . While cytosolic Phospholipase A2 (cPLA2) is traditionally viewed as the primary driver of AA release, recent lipidomics research identifies the Diacylglycerol Lipase (DAGL) – Monoacylglycerol Lipase (MAGL) axis as a dominant, distinct pathway, particularly in the central nervous system (CNS) and liver.

For drug development professionals, understanding this axis is vital. It represents a "metabolic switch" that controls two distinct signaling pools: the neuroprotective endocannabinoid 2-Arachidonoylglycerol (2-AG) and the pro-inflammatory precursor Arachidonic Acid .

Molecular Architecture & Biosynthesis

1-Palmitoyl-2-arachidonoyl-sn-glycerol is a signaling lipid belonging to the diacylglycerol (DAG) family.[1] Its structural specificity—Palmitic acid (16:0) at the sn-1 position and Arachidonic acid (20:[1][2]4) at the sn-2 position—is not random; it dictates its metabolic fate.

Biosynthetic Origin

This specific DAG species is primarily generated via the Phospholipase C (PLC) pathway:

-

Stimulus: G-protein coupled receptor (GPCR) activation (e.g., mGluR1/5, M1/M3 muscarinic receptors).[3]

-

Hydrolysis: PLC hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Product: Generates Inositol Trisphosphate (IP3) and 1-Palmitoyl-2-arachidonoyl-sn-glycerol .

Critical Structural Note: The retention of Arachidonic Acid at the sn-2 position is essential. If the precursor phospholipid had AA at sn-1, the downstream endocannabinoid signaling described below would not occur.

The Canonical Pathway: The DAGL-MAGL Axis

The conversion of this DAG species into free Arachidonic Acid is a two-step enzymatic cascade.[1] This pathway is chemically elegant because it utilizes the sn-1 specificity of the first enzyme to preserve the bioactive payload (AA) for the second enzyme.

Step 1: The Gatekeeper (DAG Lipase)

Enzyme: Diacylglycerol Lipase alpha/beta (DAGL-α/β).[2]

-

Mechanism: DAGL is sn-1 specific .[4][5] It hydrolyzes the ester bond at the sn-1 position, removing the Palmitic acid.

-

Result: The remaining molecule is 2-Arachidonoylglycerol (2-AG) .[1][2][3][4][6][7]

-

Significance: 2-AG is the most abundant endocannabinoid in the brain, acting as a full agonist at CB1/CB2 receptors.[1][8]

Step 2: The Release (MAG Lipase)

Enzyme: Monoacylglycerol Lipase (MAGL).[1][7][9][10]

-

Mechanism: MAGL hydrolyzes the remaining ester bond at the sn-2 position of 2-AG.

-

Significance: This pool of AA is immediately available for Cyclooxygenases (COX-1/2) to generate pro-inflammatory prostaglandins (PGE2, PGD2).

Pathway Visualization

The following diagram illustrates this stereospecific cascade.

Caption: The DAGL-MAGL metabolic axis converting 1-Palmitoyl-2-arachidonoyl-sn-glycerol to Arachidonic Acid via the 2-AG intermediate.[6]

Experimental Protocols: Validating the Pathway

To study this relationship in a drug development context (e.g., screening MAGL inhibitors), a self-validating LC-MS/MS protocol is required.

Protocol: Targeted Lipidomics for DAG/2-AG/AA

Objective: Quantify the conversion of 1-Palmitoyl-2-arachidonoyl-sn-glycerol to AA and assess inhibitor potency.

1. Sample Preparation (Folch Extraction)

-

Reagents: Chloroform/Methanol (2:1 v/v), PBS, Internal Standards.

-

Internal Standards (Essential for Trustworthiness):

-

d5-DAG (1-palmitoyl-2-arachidonoyl-d5-glycerol)

-

d8-2-AG (deuterated endocannabinoid)

-

d8-AA (deuterated arachidonic acid)

-

-

Step: Homogenize tissue/cells in PBS. Add Internal Standards immediately to account for extraction loss. Add 4 volumes of ice-cold 2:1 CHCl3:MeOH. Vortex, centrifuge. Collect organic (lower) phase. Dry under N2 gas.

2. LC-MS/MS Configuration

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH), 2.1 x 50mm, 1.7µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Mode: Electrospray Ionization (ESI) in Positive mode for DAG/2-AG and Negative mode for AA. Note: Many labs switch polarity in a single run or run two injections.

3. MRM Transitions (Quantification)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| 1-Pal-2-Ara-DAG | ~641.5 [M+NH4]+ | 313.3 (Arachidonyl) | Positive |

| 2-AG | 379.3 [M+H]+ | 287.2 | Positive |

| Arachidonic Acid | 303.2 [M-H]- | 259.2 | Negative |

| d8-2-AG (IS) | 387.3 | 295.2 | Positive |

Workflow Diagram

Caption: Standardized Lipidomics Workflow for quantifying DAG-to-AA metabolism.

Drug Development Implications

The relationship between 1-Palmitoyl-2-arachidonoyl-sn-glycerol and AA is a prime target for therapeutic intervention.

The "Magl Blockade" Strategy

Inhibiting MAGL (e.g., using JZL184 or MJN110) creates a beneficial bottleneck:

-

Increases 2-AG: The substrate accumulates. Since 2-AG activates CB1/CB2 receptors, this reduces pain and inflammation.

-

Decreases AA: The product is reduced. This limits the substrate available for COX enzymes, lowering neuroinflammatory prostaglandins.

Data Comparison: Effect of MAGL Inhibition

| Metabolic Marker | Control State | MAGL Inhibitor (e.g., JZL184) | Physiological Outcome |

|---|---|---|---|

| 1-Pal-2-Ara-DAG | Baseline | No Change / Slight Increase | Precursor pool stable |

| 2-AG | Baseline | High Increase (>5x) | Enhanced Endocannabinoid Tone (Analgesia) |

| Arachidonic Acid | Baseline | Significant Decrease | Reduced Prostaglandin Synthesis |

| PGE2 / PGD2 | Baseline | Significant Decrease | Reduced Neuroinflammation |

Causality & Integrity Check

It is critical to note that DAGL inhibition (upstream) would lower both 2-AG and AA. While this reduces inflammation (less AA), it also strips the system of the protective endocannabinoid (less 2-AG). Therefore, MAGL inhibition is generally considered the superior therapeutic strategy for neuroinflammatory disorders.

References

-

Bisogno, T., et al. (2003). Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling in the brain. Journal of Cell Biology. Available at: [Link]

-

Nomura, D. K., et al. (2011).[9][10] Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation.[10] Science.[10] Available at: [Link]

-

Nomura, D. K., et al. (2008).[9] Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels.[7][8][11] Bioorganic & Medicinal Chemistry Letters.[7][11][12] Available at: [Link]

-

Jung, K. M., et al. (2016). Assay of Monoacylglycerol Lipase Activity. Methods in Molecular Biology. Available at: [Link]

-

Reactome Pathway Database. (n.d.). DAG is metabolized by DAGL to 2-AG.[2][3][4][5] Reactome. Available at: [Link]

Sources

- 1. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. ovid.com [ovid.com]

- 4. Reactome | DAG is metabolized by DAGL to 2-AG [reactome.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 12. nomuraresearchgroup.com [nomuraresearchgroup.com]

An In-depth Technical Guide to 1-Palmitoyl-2-arachidonoyl-sn-glycerol: A Central Precursor for Bioactive Signaling Molecules

Abstract